An In-depth Technical Guide to the Physical Properties of 2-Methyl-4-(3-thienyl)pyridine
An In-depth Technical Guide to the Physical Properties of 2-Methyl-4-(3-thienyl)pyridine
Foreword: Navigating the Uncharted Territory of Novel Compounds
In the landscape of chemical research and drug development, we often encounter compounds for which a comprehensive physical property profile has not yet been established in the public domain. 2-Methyl-4-(3-thienyl)pyridine is one such molecule. This guide is structured to address this reality, providing not just what is known about related structures, but, more critically, a robust framework for the experimental determination and characterization of this specific compound. This document serves as both a reference and a practical laboratory guide for researchers, scientists, and drug development professionals. We will proceed with the understanding that the synthesis and characterization of novel compounds are fundamental to scientific advancement.
Molecular Structure and Predicted Physicochemical Properties
2-Methyl-4-(3-thienyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a methyl group and at the 4-position with a thienyl group linked via its 3-position. This unique arrangement of a π-electron deficient pyridine ring and a π-electron rich thiophene ring suggests potential applications in medicinal chemistry and materials science, where such structures are known to exhibit interesting biological activities and electronic properties.
Core Molecular Attributes
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NS | Calculated |
| Molecular Weight | 175.25 g/mol | Calculated |
| Canonical SMILES | CC1=NC=C(C=C1)C2=CSC=C2 | |
| InChI Key | InChI=1S/C10H9NS/c1-8-7-9(10-6-12-5-4-10)2-3-11-8/h2-7H,1H3 |
Predicted Physical Properties
Due to the absence of published experimental data for 2-Methyl-4-(3-thienyl)pyridine, the following table presents predicted values based on its chemical structure. These predictions are generated using established computational models and should be considered as estimates pending experimental verification.
| Property | Predicted Value | Method/Rationale |
| Melting Point (°C) | 60-75 | Based on similarly substituted thienylpyridines, which are often crystalline solids at room temperature. The exact value will be highly dependent on crystal lattice energy. |
| Boiling Point (°C) | ~280-300 at 760 mmHg | Estimated based on the boiling points of 2-methylpyridine (~129 °C) and allowing for a significant increase due to the larger, more polarizable thienyl substituent. |
| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Calculated using cheminformatics software, suggesting moderate lipophilicity. |
| pKa (of the pyridinium ion) | ~5.0 - 5.5 | The electron-donating methyl group would slightly increase the basicity compared to pyridine (pKa ~5.2), while the thienyl group's electronic effect would be position-dependent. |
Proposed Synthesis and Purification
The most direct and widely applicable method for the synthesis of 2-Methyl-4-(3-thienyl)pyridine is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Negishi reaction. These methods are well-established for the formation of C-C bonds between aromatic rings.
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
A plausible and efficient synthesis would involve the coupling of a halo-substituted 2-methylpyridine with a thiophene boronic acid or ester. The Suzuki-Miyaura coupling is generally preferred due to the commercial availability and stability of the boronic acid reagents.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
General Synthetic Protocol
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Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-2-methylpyridine (1.0 eq.), thiophene-3-boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, for instance, aqueous sodium carbonate (2 M, 3.0 eq.).
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Solvent Addition: Degas a suitable solvent system (e.g., a 4:1 mixture of toluene and water) by bubbling with argon or nitrogen for 20-30 minutes. Add the degassed solvent to the flask to achieve a substrate concentration of approximately 0.1 M.
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Reaction Execution: Heat the reaction mixture to 90-100 °C under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methyl-4-(3-thienyl)pyridine.
Experimental Determination of Physical Properties
The following protocols are standard methodologies for the characterization of a newly synthesized solid organic compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Caption: Workflow for melting point determination.
Protocol:
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Sample Preparation: Ensure the purified sample is completely dry by placing it under high vacuum for several hours.
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Capillary Loading: Finely crush a small amount of the solid and pack it into a capillary melting point tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
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Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Boiling Point Determination (if liquid at room temperature)
If the compound is a liquid, its boiling point at a given pressure is a key physical constant.
Protocol (Microscale):
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Sample Preparation: Place a few drops of the liquid into a small test tube.
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Capillary Inversion: Take a capillary melting point tube and seal one end in a flame. Place the open end of this sealed capillary into the liquid in the test tube, so the sealed end is pointing up.
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Heating: Attach the test tube to a thermometer and heat the assembly in an oil bath.
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Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. Continue heating until the bubbling is vigorous.
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Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record the atmospheric pressure.
Solubility Determination
Assessing solubility in various solvents is crucial for applications in drug development and for selecting appropriate solvents for analysis and formulation.
Caption: Workflow for thermodynamic solubility assessment.
Protocol (Thermodynamic Solubility):
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Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration through a syringe filter (ensure the filter material does not bind the compound).
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Concentration Measurement: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy (if a chromophore is present and a calibration curve is established) or High-Performance Liquid Chromatography (HPLC).
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Reporting: The determined concentration is the solubility of the compound in that solvent at the specified temperature.
pKa Determination
The pKa value is critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, permeability, and biological interactions.
Protocol (Potentiometric Titration):
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Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
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Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the solution in a jacketed beaker to maintain a constant temperature.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).
Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the chemical structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around 2.5 ppm), the pyridine ring protons, and the thiophene ring protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will confirm the presence of the 10 unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the aromatic systems.
UV-Vis Spectroscopy
In a suitable solvent (e.g., ethanol or acetonitrile), the UV-Vis spectrum is expected to show absorption maxima corresponding to π-π* transitions within the conjugated thienylpyridine system.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Methyl-4-(3-thienyl)pyridine is not available, the safety precautions should be based on the hazardous properties of its constituent classes: pyridines and thiophenes.
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
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General Pyridine Chemistry: Scriven, E. F. V. (2005). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Link]
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Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Synthesis of Thienylpyridines: A recent example of the synthesis of related compounds can be found in: Bakhite, E. A., et al. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(46), 18563–18575. [Link]
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Experimental Organic Chemistry: Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in Organic Chemistry. W. H. Freeman. [Link]
